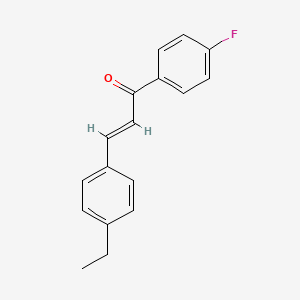
1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, also known as 4-chloro-3-phenylpyrazole-5-carboxylic acid (4-CPPCA), is a halogenated aromatic carboxylic acid that has a wide range of applications in scientific research and laboratory experiments. 4-CPPCA is a versatile compound with a number of unique properties that make it useful for various applications. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions of research are discussed in
Mecanismo De Acción
The mechanism of action of 4-CPPCA is not fully understood, but it is believed to involve the formation of an intermediate compound, which is then converted into the desired product. In the case of the synthesis of benzodiazepines, the intermediate compound is an aryl-substituted pyrazole, which is then converted into the desired benzodiazepine via a series of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPPCA are not fully understood. However, it has been found to have anticonvulsant and anti-inflammatory effects, suggesting that it may have potential therapeutic applications. It has also been found to have antioxidant and antiproliferative effects, indicating that it may have potential applications in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 4-CPPCA is its versatility, as it can be used in a wide range of laboratory experiments. It is also relatively easy to synthesize, making it a cost-effective reagent. However, 4-CPPCA is a halogenated compound, so it should be handled with caution to avoid exposure to toxic fumes.
Direcciones Futuras
There are a number of potential future directions for research involving 4-CPPCA. These include further investigation into its mechanism of action and its potential therapeutic applications, as well as its potential use as a reagent in the synthesis of various compounds. Additionally, further research could be conducted into its potential use as a dye or pigment, as well as its potential use in the synthesis of various pharmaceuticals. Finally, further research could be conducted into its potential use as an antioxidant or antiproliferative agent in cancer therapy.
Métodos De Síntesis
4-CPPCA can be synthesized in a two-step process. The first step involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate in the presence of glacial acetic acid to produce 1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acidhenyl-1H-pyrazole-5-carboxaldehyde. The second step involves the oxidation of the aldehyde with sodium hypochlorite in acetic acid to form 4-CPPCA.
Aplicaciones Científicas De Investigación
4-CPPCA has a wide range of applications in scientific research. It has been used as a precursor in the synthesis of various compounds, including benzodiazepines, pyrazolones, and pyrazolines. It has also been used as a reagent in the synthesis of various pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs. It has also been used in the synthesis of various dyes and pigments.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-phenylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-8-6-12(7-9-14)11-20-16(17(21)22)10-15(19-20)13-4-2-1-3-5-13/h1-10H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVZCWIBFHZVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(4-Chloro-phenyl)-2H-pyrazol-3-yl]-ethanone, 95%](/img/structure/B6323272.png)










